molecular formula C9H16N2O2S B1456975 Tert-butyl 3-thioxopiperazine-1-carboxylate CAS No. 1182359-40-5

Tert-butyl 3-thioxopiperazine-1-carboxylate

Cat. No.: B1456975
CAS No.: 1182359-40-5
M. Wt: 216.3 g/mol
InChI Key: NDQGYAYVFMSQSU-UHFFFAOYSA-N
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Description

Tert-butyl 3-thioxopiperazine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O2S It is a derivative of piperazine, a heterocyclic organic compound, and features a tert-butyl ester group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-thioxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the intermediate: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperazine-1-carboxylate intermediate.

    Introduction of the thioxo group: The intermediate is then reacted with thiourea under acidic conditions to introduce the thioxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-thioxopiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding piperazine derivative without the thioxo group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-thioxopiperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-thioxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s effects are mediated through these interactions, which can influence various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxopiperazine-1-carboxylate: Similar structure but with an oxo group instead of a thioxo group.

    Tert-butyl 3-hydroxypiperazine-1-carboxylate: Contains a hydroxyl group instead of a thioxo group.

Uniqueness

Tert-butyl 3-thioxopiperazine-1-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity compared to its oxo and hydroxyl counterparts. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-sulfanylidenepiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-5-4-10-7(14)6-11/h4-6H2,1-3H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQGYAYVFMSQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=S)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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